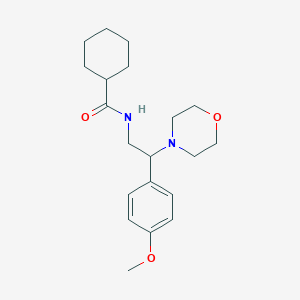![molecular formula C11H9N5O4 B2539059 N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine CAS No. 450345-23-0](/img/structure/B2539059.png)
N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The benzo[d][1,3]dioxol-5-yl group is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of “N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involving “N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine” would depend on the specific conditions and reagents used. As a pyrimidine derivative, it might undergo reactions typical for this class of compounds, such as nucleophilic substitution or electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine” would be determined by its molecular structure. These properties might include its solubility in various solvents, melting point, boiling point, and stability under different conditions .Aplicaciones Científicas De Investigación
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Researchers designed a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties based on the activity of indoles against various cancer cell lines. These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 emerged as promising candidates, with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2. Mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Flavoring Agent
Although not naturally occurring, this compound is chemically synthesized and intended for use as a flavoring substance in specific food categories. However, it is not recommended for use in beverages .
Lead Ion Sensor
In a separate study, researchers developed a simple, sensitive, and selective lead (Pb2+) sensor based on derivatives of this compound. The sensor was modified on a glassy carbon electrode (GCE) using a 5% conducting Nafion polymer matrix. This electrochemical approach allowed for ambient conditions and efficient detection of lead ions .
Antitumor Evaluation
The compound’s inhibitory effect on tumor cells has been explored. Further experiments, including morphological analysis by dual AO/EB staining and Hoechst 33342 staining, revealed insights into its mechanism of action. Additionally, cell apoptosis and cycle assessment were studied using FACS analysis .
Potential Tubulin Interaction
Given the indole nucleus’s structural motif, compounds like this one have been investigated for their interaction with tubulin, a key protein involved in microtubule assembly. While more research is needed, the compound’s structural features align with known antitubulin agents, making it an interesting candidate for further exploration .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to target various cancer cell lines .
Mode of Action
It is known that similar compounds can cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Direcciones Futuras
The future research directions for “N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine” could include further studies to fully elucidate its physical and chemical properties, synthesis methods, and potential applications. It might also be interesting to explore its interactions with various biological targets .
Propiedades
IUPAC Name |
4-N-(1,3-benzodioxol-5-yl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4/c12-10-9(16(17)18)11(14-4-13-10)15-6-1-2-7-8(3-6)20-5-19-7/h1-4H,5H2,(H3,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQXGLUIVUPPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

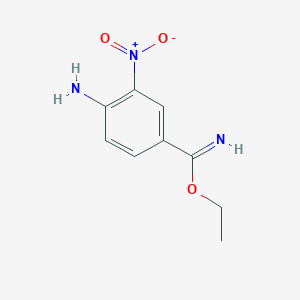
![[2-(2,3-Dimethylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2538977.png)
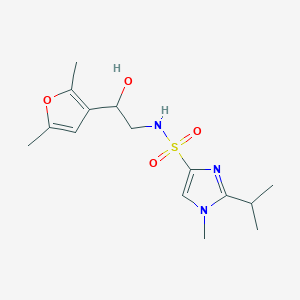

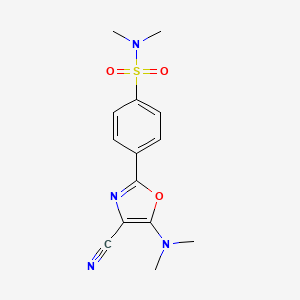
![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)
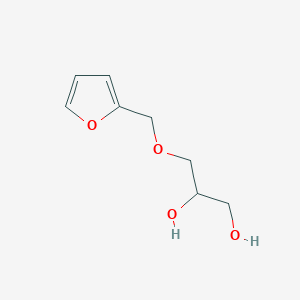
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-tert-butylphenyl)acetamide](/img/structure/B2538989.png)
![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)



